IB-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H41LiN7O17P3S |
|---|---|
Molecular Weight |
843.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(2-methylpropanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,17-,18-,19?,23-;/m1./s1 |
InChI Key |
QLBQLMFNZPPFPM-KGXGSOJISA-M |
Isomeric SMILES |
[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Biosynthesis of Isobutyryl Coa
Branched-Chain Amino Acid Catabolism as a Primary Source of Isobutyryl-CoA
The catabolism of BCAAs involves a series of enzymatic steps that ultimately yield acyl-CoA derivatives. Isobutyryl-CoA is specifically generated during the degradation of valine.
Valine Degradation Pathway: Early Steps Leading to Isobutyryl-CoA Formation
The catabolism of valine initiates with a transamination reaction, primarily catalyzed by branched-chain aminotransferase (BCAT), which converts valine to its corresponding α-keto acid, α-ketoisovalerate. ontosight.ainih.gov This step can occur in both the cytoplasm and mitochondria, although the subsequent steps leading to isobutyryl-CoA are localized to the mitochondria. nih.gov Following transamination, α-ketoisovalerate undergoes oxidative decarboxylation. nih.govontosight.ai
Enzymatic Activity of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex in Isobutyryl-CoA Generation
The oxidative decarboxylation of α-ketoisovalerate is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC or BCKDH). ontosight.aiontosight.aiwikipedia.org This multi-enzyme complex is located on the inner mitochondrial membrane and plays a pivotal, irreversible step in BCAA catabolism. nih.govwikipedia.org The BCKDH complex utilizes several cofactors, including thiamine (B1217682) diphosphate (B83284), NAD⁺, and CoA-SH, to convert α-ketoisovalerate into isobutyryl-CoA, with the concomitant release of CO₂ and production of NADH. ontosight.aifrontiersin.orgfrontiersin.org The reaction involves the transfer of a CoA group to the α-keto acid. ontosight.ai
The BCKDH complex is composed of three main components: E1 (branched-chain α-keto acid decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase). nih.govwikipedia.orgfrontiersin.orgontosight.ai The E1 component, a thiamine-dependent heterotetramer (α2β2), catalyzes the oxidative decarboxylation. frontiersin.orgfrontiersin.org The E2 component, a lipoate-dependent dihydrolipoyl transacylase, transfers the acyl group to coenzyme A, forming the acyl-CoA. frontiersin.orgontosight.ai The E3 component, a FAD-dependent dihydrolipoyl dehydrogenase, is involved in the regeneration of the lipoamide (B1675559) cofactor and the reduction of NAD⁺ to NADH. frontiersin.orgontosight.ai
The reaction catalyzed by the BCKDH complex for valine can be summarized as follows: α-ketoisovalerate + CoA + NAD⁺ → Isobutyryl-CoA + CO₂ + NADH + H⁺ ontosight.ai
This step is considered rate-limiting in BCAA catabolism and is subject to tight regulation. nih.gov
Isobutyryl-CoA as a Product of Other Branched-Chain Amino Acid Catabolic Routes
While valine catabolism is the primary source of isobutyryl-CoA among the BCAAs, the catabolic pathways of leucine (B10760876) and isoleucine yield different acyl-CoA derivatives. Leucine catabolism produces isovaleryl-CoA, and isoleucine catabolism yields α-methylbutyryl-CoA. nih.govontosight.aiwikipedia.orgreactome.org These distinct pathways diverge after the initial transamination and oxidative decarboxylation steps catalyzed by BCAT and BCKDH, respectively. nih.govreactome.org Therefore, isobutyryl-CoA is specifically associated with valine degradation.
Interconversion Pathways Involving Isobutyryl-CoA
Beyond its formation from valine, isobutyryl-CoA can also be involved in interconversion reactions, notably with n-butyryl-CoA, catalyzed by a specific mutase enzyme.
Catalysis by Isobutyryl-CoA Mutase (ICM) from n-Butyryl-CoA
Isobutyryl-CoA mutase (ICM), also known as butyryl-CoA:isobutyryl-CoA mutase (EC 5.4.99.13), catalyzes the reversible interconversion between isobutyryl-CoA and n-butyryl-CoA. uniprot.orguniprot.orgresearchgate.netnih.govwikipedia.org This enzymatic reaction involves a carbon skeleton rearrangement. researchgate.netnih.govwikipedia.orgnih.gov The systematic name for this enzyme class is 2-methylpropanoyl-CoA CoA-carbonylmutase. wikipedia.org
The reaction catalyzed by ICM is: Isobutyryl-CoA ⇌ n-Butyryl-CoA uniprot.orgwikipedia.org
ICM activity has been observed in various bacteria, where it can play roles in amino acid degradation and fatty acid metabolism. researchgate.netnih.govasm.org Some bacterial ICM variants exist as a fused protein (IcmF) that includes a G-protein chaperone domain in addition to the mutase domains. uniprot.orguniprot.orgnih.govresearchgate.net This fused enzyme also exhibits GTPase activity, which is associated with its chaperone function in cofactor delivery and enzyme assembly. uniprot.orguniprot.org
Coenzyme B12 Dependence of Isobutyryl-CoA Mutase Activity
Isobutyryl-CoA mutase is a coenzyme B₁₂-dependent enzyme. researchgate.netnih.govwikipedia.orgnih.gov The enzyme utilizes adenosylcobalamin (AdoCbl), an active form of vitamin B₁₂, as a cofactor. uniprot.orgnih.govwikipedia.org The mechanism of action of ICM, similar to other adenosylcobalamin-dependent isomerases, involves the generation of a 5′-deoxyadenosyl radical through the homolytic cleavage of the cobalt-carbon bond of the cofactor. wikipedia.org This radical initiates the rearrangement reaction by abstracting a hydrogen atom from the substrate. wikipedia.org The coenzyme B₁₂ binding occurs at a specific domain within the enzyme. wikipedia.org The dependence on coenzyme B₁₂ is a defining characteristic of ICM-catalyzed interconversion. nih.govfrontiersin.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Isobutyryl-CoA | Not readily available in search results for a direct CID, but is a CoA thioester of isobutyric acid. Isobutyric acid CID is 6597. |
| n-Butyryl-CoA | Not readily available in search results for a direct CID, but is a CoA thioester of n-butyric acid. Butyric acid CID is 264. |
| Valine | 6287 nih.govnih.govuni.luguidetopharmacology.orgfishersci.be |
| α-Ketoisovalerate | 64370 |
| Branched-chain α-keto acid dehydrogenase complex (BCKDH) | Not applicable (complex) |
| Isobutyryl-CoA mutase (ICM) | Not applicable (enzyme) |
| Coenzyme B₁₂ (Adenosylcobalamin) | 20055083 nih.gov, 146157058 nih.gov, 5459907 wikipedia.org |
Interactive Data Table (Example based on kinetic data for IcmF)
While extensive kinetic data for human ICM was not found, bacterial IcmF provides an example of research findings.
| Enzyme Source (IcmF) | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| G. kaustophilus | Isobutyryl-CoA | 20 ± 1 | 3.1 ± 0.1 | 1.5 ± 0.1 × 10⁵ | nih.gov |
| S. cinnamonensis | Isobutyryl-CoA | 57 ± 13 | - | 6.8 ± 2.7 × 10⁵ | nih.gov |
Note: The kcat for S. cinnamonensis ICM was not directly available in the snippet, but the kcat/Km value was provided.
Formation from Exogenous Branched-Chain Fatty Acids and Isobutyrate through Acyl-CoA Synthetases
Isobutyryl-CoA can be formed from exogenous sources, specifically branched-chain fatty acids and isobutyrate, through the action of acyl-CoA synthetases. These enzymes play a crucial role in activating fatty acids by catalyzing the formation of a thioester bond between the fatty acid and coenzyme A, a process that requires ATP hydrolysis wikipedia.org. This activation is the initial step allowing fatty acids to enter various metabolic pathways, including both catabolic and anabolic routes wikipedia.org.
Acyl-CoA synthetases exhibit diverse substrate specificities, with different family members showing preferences for fatty acids of varying chain lengths and structures, including branched-chain fatty acids researchgate.netebi.ac.uk. Specifically, short-chain acyl-CoA synthetases are involved in the conversion of exogenous short-chain fatty acids, such as isobutyrate, into their corresponding acyl-CoA derivatives researchgate.netnih.gov.
Research has identified specific acyl-CoA synthetases capable of activating isobutyrate. For instance, in Staphylococcus aureus, the methylbutyryl-CoA synthetase (MbcS) has been shown to selectively catalyze the ATP-dependent activation of isobutyrate and 2-methylbutyrate (B1264701) nih.govnih.gov. This conversion of extracellular isobutyric acid to isobutyryl-CoA by MbcS facilitates its entry into the bacterial fatty acid biosynthesis pathway, contributing to the formation of branched-chain fatty acids nih.govnih.govresearchgate.net. Studies using mass tracing experiments have demonstrated the incorporation of labeled isobutyrate into isobutyryl-CoA and subsequently into even-chain acyl-acyl carrier protein intermediates in the type II fatty acid biosynthesis elongation cycle in S. aureus nih.govnih.govresearchgate.netresearchgate.net.
Another enzyme with specificity for isobutyrate among short-chain fatty acids is mitochondrial acyl-CoA synthetase medium-chain family member 3 (ACSM3). This enzyme is capable of activating medium-chain fatty acids, showing a preference for isobutyrate among C2-C6 fatty acids ebi.ac.ukuniprot.org. The activation catalyzed by ACSM3 involves the formation of a medium-chain fatty acyl-CoA from a medium-chain fatty acid, ATP, and CoA, yielding AMP and diphosphate uniprot.org.
The conversion of exogenous isobutyrate to isobutyryl-CoA by cellular short-chain acyl-CoA synthetases is a recognized pathway for the anabolism of isobutyryl-CoA, in addition to its endogenous production from valine metabolism nih.govoup.com. Studies investigating the effect of isobutyrate supplementation on cellular isobutyryl-CoA levels have shown a dose-dependent increase in isobutyryl-CoA, indicating the activity of this conversion pathway nih.govoup.com.
The substrate specificity of acyl-CoA synthetases for branched-chain fatty acids and isobutyrate is crucial for organisms that incorporate these molecules into their lipids or utilize them in other metabolic processes. For example, the ability of certain bacteria to utilize extracellular branched-chain carboxylic acids, activated by acyl-CoA synthetases like MbcS, is vital for their branched-chain fatty acid synthesis, particularly in strains lacking the canonical branched-chain α-ketoacid dehydrogenase pathway nih.govnih.govresearchgate.netresearchgate.net.
Detailed research findings on the substrate specificity of acyl-CoA synthetases highlight the varied preferences among different enzyme isoforms. While some enzymes like S. aureus MbcS show clear selectivity for isobutyrate and 2-methylbutyrate over other short-chain fatty acids like butyrate (B1204436) or isovalerate, other acyl-CoA synthetases may have broader or different specificities nih.govnih.gov. The kinetic parameters of these enzymes, such as Km values for isobutyrate, CoA, and ATP, provide insights into their catalytic efficiency and substrate binding affinity asm.org.
The activation of exogenous branched-chain fatty acids and isobutyrate by acyl-CoA synthetases is a critical metabolic step that channels these external substrates into intracellular metabolic networks, supporting processes such as branched-chain fatty acid biosynthesis and potentially serving as precursors for other molecules or modifications researchgate.netnih.govnih.govnih.gov.
Table 1: Substrate Specificity of Selected Acyl-CoA Synthetases for Isobutyrate
| Enzyme | Organism | Preferred Substrates (if specified) | Activity with Isobutyrate | Reference |
| Methylbutyryl-CoA synthetase (MbcS) | Staphylococcus aureus | 2-methylbutyrate, Isobutyrate | High | nih.govnih.govresearchgate.net |
| Acyl-CoA synthetase ACSM3, mitochondrial | Mus musculus (Mouse) | Medium-chain fatty acids (preference for isobutyrate among C2-C6) | High | ebi.ac.ukuniprot.org |
| ACS IIITk | Thermococcus kodakarensis | Isobutyrate, Acetate, Thioglycolate, Phenylacetate | High | asm.org |
| Short-chain acyl-CoA synthetases | Mammalian cells | Short-chain fatty acids (general) | Yes | researchgate.netnih.gov |
Table 2: Effect of Exogenous Isobutyrate on Cellular Isobutyryl-CoA Levels
| Exogenous Isobutyrate Concentration | Cellular Isobutyryl-CoA Level (Relative) | Observation | Reference |
| Increasing concentrations | Increased drastically up to a plateau | Conversion of exogenous isobutyrate occurs | nih.govoup.com |
| 5 mM | Plateau reached | Saturation of the conversion pathway | nih.govoup.com |
Note: Data derived from studies in 293T cells treated with deuterated sodium isobutyrate.
Catabolism and Subsequent Metabolic Fates of Isobutyryl Coa
Isobutyryl-CoA Dehydrogenase (ACAD8)-Mediated Oxidation of Isobutyryl-CoA
Isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene, is the enzyme responsible for the oxidative step in isobutyryl-CoA metabolism. medlineplus.govscbt.comresearchgate.netnih.gov This enzyme is a member of the acyl-CoA dehydrogenase family, which catalyzes the α,β-dehydrogenation of acyl-CoA esters. d-nb.infoekb.eg ACAD8 shows high reactivity towards isobutyryl-CoA, distinguishing it from other acyl-CoA dehydrogenases involved in the metabolism of different branched-chain or straight-chain fatty acids. d-nb.infoekb.egebi.ac.uk
Enzymatic Reaction Mechanism: Conversion to Methacrylyl-CoA
The enzymatic reaction catalyzed by isobutyryl-CoA dehydrogenase involves the removal of hydrogen atoms from the α and β carbons of the isobutyryl-CoA molecule, resulting in the formation of a double bond. This process converts isobutyryl-CoA (2-methylpropanoyl-CoA) into methacrylyl-CoA (2-methylpropenoyl-CoA). medlineplus.govscbt.comnih.govebi.ac.ukuniprot.orguniprot.orgreactome.org This reaction requires the presence of an oxidized electron-transfer flavoprotein (ETF), which accepts the electrons removed from isobutyryl-CoA, becoming reduced in the process. uniprot.orguniprot.org The enzyme itself is a mitochondrial flavoprotein, utilizing FAD as a cofactor. scbt.comuniprot.orguniprot.org
The reaction can be summarized as:
Isobutyryl-CoA + oxidized ETF + H⁺ → Methacrylyl-CoA + reduced ETF uniprot.orguniprot.org
While some sources mention Methylcrotonyl-CoA in the context of branched-chain amino acid metabolism, ACAD8 specifically catalyzes the conversion of isobutyryl-CoA to Methacrylyl-CoA in the valine catabolic pathway. Methylcrotonyl-CoA is an intermediate in leucine (B10760876) catabolism.
Subcellular Compartmentalization of Isobutyryl-CoA Dehydrogenase Activity
Isobutyryl-CoA dehydrogenase (ACAD8) is localized within the mitochondria, the primary energy-producing organelles of the cell. medlineplus.govscbt.comresearchgate.netuniprot.orguniprot.orgstring-db.orgstring-db.orgwikipedia.org Specifically, it is found within the mitochondrial matrix. uniprot.orgstring-db.orgstring-db.org This localization is consistent with its role in the catabolism of valine, which is initiated in the mitochondria. medlineplus.govuniprot.orguniprot.org The functional enzyme exists as a homotetramer. scbt.comresearchgate.netwikipedia.org
Kinetic Characterization of Isobutyryl-CoA Dehydrogenase Activity (e.g., kcat, Km, substrate specificity)
Studies on purified recombinant human ACAD8 have provided insights into its kinetic properties and substrate specificity. The enzyme exhibits its highest catalytic efficiency (kcat/Km) with isobutyryl-CoA as the substrate. d-nb.info
Reported kinetic parameters for human ACAD8 with different substrates include:
| Substrate | Km (µM) | kcat (sec⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| 2-methylpropanoyl-CoA (Isobutyryl-CoA) | 2.6 uniprot.org | 2.0 uniprot.org | 0.8 d-nb.info |
| (2S)-2-methylbutanoyl-CoA | 18 uniprot.org | 4.1 uniprot.org | 0.23 d-nb.info |
| n-propionyl-CoA | 24 uniprot.org | 0.83 uniprot.org | 0.04 d-nb.info |
Note: kcat/Km values are calculated from reported Km and kcat values where available, or taken directly from sources.
This data demonstrates that ACAD8 has a significantly higher affinity (lower Km) and catalytic efficiency (higher kcat/Km) for isobutyryl-CoA compared to (2S)-2-methylbutanoyl-CoA and n-propionyl-CoA, confirming its specificity for isobutyryl-CoA in vivo. d-nb.infoekb.eg The kcat value represents the turnover number, indicating the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. youtube.comnumberanalytics.com The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity and is inversely related to the enzyme's affinity for the substrate. youtube.comnumberanalytics.com The specificity constant (kcat/Km) is a measure of catalytic efficiency and substrate specificity, particularly relevant at low substrate concentrations. youtube.combiorxiv.org
Integration of Isobutyryl-CoA into Broader Metabolic Networks
Following the ACAD8-catalyzed dehydrogenation, the product, methacrylyl-CoA, enters subsequent steps of the valine catabolic pathway, ultimately connecting to central metabolic pathways like the citric acid cycle.
Downstream Products of Methacrylyl-CoA in Valine Catabolism
Methacrylyl-CoA is a reactive intermediate in valine catabolism. researchgate.netnih.gov It is further metabolized through a series of enzymatic reactions. The next step involves the hydration of methacrylyl-CoA to form 3-hydroxyisobutyryl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase, often referred to as methacrylyl-CoA hydratase or crotonase (encoded by the ECHS1 gene), which is also involved in fatty acid β-oxidation and isoleucine catabolism. themedicalbiochemistrypage.orgnih.gov
Subsequently, 3-hydroxyisobutyryl-CoA is hydrolyzed to release CoA and form 3-hydroxyisobutyric acid, a reaction catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (encoded by the HIBCH gene). researchgate.netthemedicalbiochemistrypage.orgnih.gov 3-hydroxyisobutyric acid is then converted to methylmalonic semialdehyde by 3-hydroxyisobutyrate (B1249102) dehydrogenase. researchgate.netthemedicalbiochemistrypage.org Finally, methylmalonic semialdehyde undergoes oxidative decarboxylation to form propionyl-CoA, a reaction catalyzed by methylmalonate semialdehyde dehydrogenase (encoded by the ALDH6A1 gene), reinstating CoA into the pathway. researchgate.netthemedicalbiochemistrypage.org
The catabolism of propionyl-CoA then proceeds through a vitamin B12-dependent pathway involving propionyl-CoA carboxylase and methylmalonyl-CoA mutase, ultimately yielding succinyl-CoA, a citric acid cycle intermediate. researchgate.netthemedicalbiochemistrypage.orgnih.govlibretexts.orglibretexts.orguomustansiriyah.edu.iq
Role in Energy Production Pathways via Acetyl-CoA Generation
While the direct catabolism of isobutyryl-CoA through ACAD8 leads to the production of propionyl-CoA and subsequently succinyl-CoA, which enters the citric acid cycle, the broader context of branched-chain amino acid metabolism highlights the contribution to energy production, including via Acetyl-CoA. Valine is considered a glucogenic amino acid because its catabolism yields succinyl-CoA, which can be converted to oxaloacetate and then to glucose via gluconeogenesis. nih.govlibretexts.orglibretexts.orguomustansiriyah.edu.iqnih.gov
However, the catabolism of other branched-chain amino acids like leucine and isoleucine does directly yield Acetyl-CoA. Leucine catabolism produces Acetyl-CoA and acetoacetate (B1235776) (a ketone body that can also be converted to Acetyl-CoA), classifying it as ketogenic. nih.govlibretexts.orguomustansiriyah.edu.iqnih.govfrontiersin.org Isoleucine catabolism yields both Acetyl-CoA and propionyl-CoA, making it both glucogenic and ketogenic. nih.govlibretexts.orguomustansiriyah.edu.iqnih.govfrontiersin.org
Enzymology and Molecular Mechanisms Associated with Isobutyryl Coa Metabolism
Structural and Functional Analysis of Key Enzymes
The metabolism of IB-CoA involves several key enzymes, including Isobutyryl-CoA Dehydrogenase (ACAD8) and Isobutyryl-CoA Mutase. These enzymes exhibit distinct structural characteristics that dictate their substrate specificity and catalytic efficiency.
Isobutyryl-CoA Dehydrogenase (ACAD8): Structural Determinants for Substrate Binding and Catalysis
Crystallographic studies of human IBD have provided insights into its substrate-binding site and catalytic mechanism. rcsb.orgthescipub.com The substrate-binding cavity of IBD is notably shorter and wider compared to that of short-chain acyl-CoA dehydrogenase (SCAD), which facilitates the optimal binding of the branched isobutyryl-CoA substrate. rcsb.orgthescipub.comresearchgate.net A key structural difference is the replacement of a conserved tyrosine or phenylalanine residue found in other acyl-CoA dehydrogenases with a leucine (B10760876) residue (Leu-375) in IBD, which helps define one side of the binding cavity. rcsb.orgthescipub.com
The catalytic mechanism involves Glu-376, which acts as the catalytic base, abstracting a proton from the substrate. rcsb.orgthescipub.com The position of Glu-376 relative to the C-2-C-3 atoms of the bound product and the FAD cofactor supports its role in catalysis. rcsb.org Substrate binding induces conformational changes in residues lining the binding pocket, as well as in the loop containing the catalytic glutamate (B1630785) and the subsequent helix. rcsb.org
Mutations in the ACAD8 gene can lead to isobutyryl-CoA dehydrogenase deficiency (IBDD), an autosomal recessive metabolic disorder. medlineplus.govresearchgate.netnih.govnih.gov These mutations can reduce or eliminate ACAD8 enzyme activity, impairing valine breakdown and potentially leading to the accumulation of isobutyryl-CoA. medlineplus.gov Structural modeling of clinical mutations suggests that they may disrupt protein folding and/or stability rather than directly affecting substrate binding. rcsb.org
Isobutyryl-CoA Mutase: Enzyme Architecture and Coenzyme B12 Interaction
Isobutyryl-CoA mutase (ICM), also known as 2-methylpropanoyl-CoA CoA-carbonylmutase, is a bacterial enzyme that catalyzes the reversible, coenzyme B12-dependent rearrangement of isobutyryl-CoA to n-butyryl-CoA. wikipedia.orgresearchgate.netontosight.ai This enzyme belongs to the family of isomerases that catalyze intramolecular transfer reactions. wikipedia.org
ICM is a coenzyme B12-dependent enzyme, utilizing adenosylcobalamin (AdoCbl) as a cofactor. wikipedia.orgresearchgate.net The enzyme's mechanism involves the generation of a 5′-deoxyadenosyl radical through the homolytic cleavage of the cobalt-carbon bond of AdoCbl. wikipedia.orgontosight.ai This radical initiates the rearrangement reaction by abstracting a hydrogen atom from the substrate. wikipedia.orgontosight.ai
The enzyme architecture of ICM typically involves a large substrate-binding subunit and a small B12-binding subunit. researchgate.net For example, in Streptomyces cinnamonensis, ICM is composed of a large subunit (IcmA) and a small subunit (IcmB). semanticscholar.org While in some B12-dependent mutases like methylmalonyl-CoA mutase (MCM), a single polypeptide chain contains both cofactor and substrate binding domains, ICM requires a separate small subunit (IcmB) to bind coenzyme B12 and achieve mutase activity. semanticscholar.org The small subunit IcmB shows high sequence similarity to the cobalamin-binding domains of other mutases. semanticscholar.org The active ICM holoenzyme is believed to be an α2β2 heterotetramer, capable of binding up to two molecules of coenzyme B12. semanticscholar.org The interaction between the large and small subunits can be weak until coenzyme B12 is added, after which IcmA binds to IcmB cooperatively. semanticscholar.org
A variant of ICM, IcmF, has been described as a fusion protein comprising the ICM subunits and a G-protein chaperone. researchgate.netacs.org IcmF also catalyzes the interconversion of isovaleryl-CoA and pivalyl-CoA in addition to the isobutyryl-CoA to n-butyryl-CoA conversion. acs.orgnih.govnih.gov
Characterization of Other Acyl-CoA Dehydrogenases with Isobutyryl-CoA Substrate Promiscuity
While ACAD8 is the primary enzyme responsible for isobutyryl-CoA dehydrogenation in valine catabolism, other acyl-CoA dehydrogenases (ACADs) may exhibit some degree of substrate promiscuity towards isobutyryl-CoA. The ACAD family comprises several members involved in the metabolism of fatty acids and branched-chain amino acids. wikipedia.orgthescipub.comnih.gov
Studies investigating substrate promiscuity among ACADs have shown that short/branched-chain acyl-CoA dehydrogenase (SBCAD, encoded by ACADSB), which is primarily specific for the isoleucine degradation intermediate (S)-2-methylbutyryl-CoA, may also process isobutyryl-CoA, although ACAD8 shows higher reactivity towards isobutyryl-CoA. wikipedia.orgnih.govnih.gov Research using HEK-293 cells indicated substantial promiscuity of ACADs for the isobutyryl-CoA substrate, where deletion of ACADSB led to a decrease in a metabolic intermediate, but SBCAD was not the sole ACAD responsible for this compensation, suggesting other ACADs can act on isobutyryl-CoA. nih.govbiorxiv.orgresearchgate.net Medium-chain specific acyl-CoA dehydrogenase (MCAD), typically acting on acyl chain lengths of 4 to 16, has also been listed as potentially reacting with isobutyryl-CoA. hmdb.ca
This substrate promiscuity among ACADs can have implications for understanding metabolic pathways and the potential for therapeutic interventions in metabolic disorders. nih.govbiorxiv.orgresearchgate.net
Cofactor Requirements for Isobutyryl-CoA-Dependent Enzymes (e.g., FAD, Coenzyme B12)
Enzymes involved in isobutyryl-CoA metabolism rely on specific cofactors to perform their catalytic functions.
Isobutyryl-CoA Dehydrogenase (ACAD8), like other acyl-CoA dehydrogenases, is a flavoprotein that requires Flavin Adenine Dinucleotide (FAD) as a cofactor. ontosight.aithescipub.comnih.gov FAD is crucial for the dehydrogenation reaction catalyzed by ACAD8, acting as an electron acceptor. The binding of FAD is essential for the enzyme's structure and activity. thescipub.com
Isobutyryl-CoA Mutase (ICM) is a coenzyme B12-dependent enzyme. wikipedia.orgresearchgate.netontosight.ai The required cofactor is adenosylcobalamin (AdoCbl), a derivative of vitamin B12. wikipedia.orgontosight.aiacs.orgnih.gov AdoCbl is bound at the enzyme's vitamin B12-binding domain and plays a critical role in the radical-based rearrangement of isobutyryl-CoA to n-butyryl-CoA. wikipedia.orgontosight.aiacs.org The cobalt-carbon bond in AdoCbl is key to its reactivity, serving as a radical reservoir. acs.orgoup.comoup.com Upon binding to the enzyme, AdoCbl undergoes homolytic cleavage of this bond to generate the 5′-deoxyadenosyl radical necessary to initiate catalysis. wikipedia.orgontosight.aioup.comoup.com
The requirement for these cofactors highlights the intricate biochemical dependencies within the pathways involving isobutyryl-CoA.
Regulatory Mechanisms of Isobutyryl-CoA Metabolizing Enzymes
The activity of enzymes involved in isobutyryl-CoA metabolism is subject to regulation to ensure proper metabolic flux and maintain cellular homeostasis.
Allosteric Modulation and Feedback Inhibition
Enzyme activity can be regulated through various mechanisms, including allosteric modulation and feedback inhibition. mgcub.ac.inpressbooks.publibretexts.org Allosteric enzymes possess regulatory sites distinct from their active sites, where the binding of effector molecules can alter the enzyme's conformation and catalytic activity. libretexts.orgbyjus.com Effectors can be activators, increasing enzyme activity, or inhibitors, decreasing it. libretexts.orgbyjus.com
Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of a pathway inhibits an enzyme earlier in the pathway. mgcub.ac.inpressbooks.publibretexts.org This prevents the overproduction of the end product when it is present in sufficient quantities. pressbooks.pub
Further research would be needed to fully elucidate the specific allosteric effectors and feedback inhibition loops that directly control the activity of ACAD8 and ICM.
Data Table: Key Enzymes in Isobutyryl-CoA Metabolism
| Enzyme | EC Number | Primary Reaction Catalyzed | Key Cofactor(s) | Location |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | 1.3.8.5 | Isobutyryl-CoA to Methacrylyl-CoA | FAD | Mitochondria |
| Isobutyryl-CoA Mutase (ICM) | 5.4.99.13 | Isobutyryl-CoA n-Butyryl-CoA | Coenzyme B12 | Bacteria (primarily) |
Post-Translational Modifications Affecting Enzyme Activity (e.g., Protein CoAlation of metabolic enzymes)
Protein CoAlation is a significant post-translational modification (PTM) characterized by the covalent attachment of Coenzyme A (CoA) to cysteine residues within proteins. nih.govmetabolomicsworkbench.orgwikipedia.org This modification has emerged as a key regulatory mechanism impacting protein function, including the modulation of enzyme activity. metabolomicsworkbench.orgwikipedia.org
The process of protein CoAlation is particularly responsive to cellular stress conditions, notably oxidative and metabolic stress. nih.govmetabolomicsworkbench.orgwikipedia.org Under such stress, the thiol group of CoA-SH can form a disulfide bond with reactive cysteine thiols on proteins. nih.gov This modification is considered reversible and is thought to play a protective role by preventing the irreversible overoxidation of cysteine residues. nih.govmetabolomicsworkbench.orgwikipedia.org
A substantial proportion of proteins found to undergo CoAlation are metabolic enzymes, accounting for over 65% of identified CoAlated proteins in mammalian cells. nih.gov These enzymes are central to various metabolic pathways, including the tricarboxylic acid cycle, fatty acid oxidation, and amino acid metabolism. nih.gov
Isobutyryl-CoA (this compound) is a crucial acyl-CoA thioester derivative generated during the metabolism of branched-chain amino acids, specifically through the oxidative decarboxylation of α-ketoisovaleric acid in the valine catabolic pathway. nih.gov As a key metabolic intermediate, the cellular concentration of this compound, along with other acyl-CoA species, fluctuates in response to changes in metabolic state and nutrient availability. nih.gov
The close association of CoAlated proteins with major metabolic pathways, where CoA and its derivatives like this compound function as central cofactors and metabolites, highlights a potential link between the metabolic environment and the induction of protein CoAlation. nih.gov Metabolic stress, which can lead to altered levels of acyl-CoA derivatives, is a known trigger for increased protein CoAlation on metabolic enzymes. nih.govmetabolomicsworkbench.orgwikipedia.org While protein CoAlation primarily involves the attachment of CoA-SH via a disulfide bond nih.gov, the metabolic context in which this compound is produced is intrinsically linked to the conditions that promote this PTM on enzymes handling such metabolites.
CoAlation of metabolic enzymes can directly influence their catalytic activity. Studies have shown that CoAlation can alter the molecular mass, charge, and conformation of modified proteins, leading to changes in their enzymatic function. metabolomicsworkbench.org For instance, CoAlation of rat mitochondrial acetyl-CoA acetyltransferase resulted in partially active forms of the enzyme with reduced activity. nih.gov While specific data detailing the direct impact of this compound levels on the CoAlation status or activity of enzymes directly metabolizing this compound through this PTM mechanism are subjects of ongoing research, the broader principle establishes protein CoAlation as a redox-regulated PTM that modulates the activity of numerous metabolic enzymes in response to cellular metabolic and oxidative cues. nih.gov This suggests that fluctuations in the availability of key metabolites, including acyl-CoA derivatives like this compound, within the metabolic network could contribute to the signaling cascade that results in protein CoAlation and subsequent modulation of enzyme activity.
Genetic and Genomic Basis of Isobutyryl Coa Metabolism
Genes Encoding Isobutyryl-CoA Metabolic Enzymes
Several key enzymes are involved in the metabolic fate of isobutyryl-CoA. The primary enzyme responsible for its direct conversion is isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene. Additionally, enzymes involved in the interconversion of IB-CoA and n-butyryl-CoA, such as isobutyryl-CoA mutase, and those crucial for the synthesis and maintenance of the CoA pool itself, also play significant roles.
The ACAD8 Gene: Genomic Localization and Exon Structure
The ACAD8 gene, which provides instructions for the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), is located on chromosome 11q25. medlineplus.govresearchgate.netmedlineplus.govnih.govresearchgate.net The human ACAD8 gene structure has been confirmed through techniques like PCR and direct sequencing. d-nb.info It is composed of 11 exons. researchgate.netfrontiersin.org Exon 1 is situated within clone AC018780 (Homo sapiens chromosome 11 clone RP11-153cl4), while exons 2–11 are located in AP000859, mapped to 11q25. d-nb.info The gene encodes a protein of 415 amino acids. researchgate.netfrontiersin.org
Table 1: Genomic Organization of Human ACAD8 Gene
| Feature | Location | Number | Notes |
| Chromosome | 11 | - | Band 11q25 medlineplus.govresearchgate.netmedlineplus.govnih.govresearchgate.net |
| Total Exons | - | 11 | researchgate.netfrontiersin.org |
| Exon 1 | AC018780 | 1 | Homo sapiens chromosome 11 clone RP11-153cl4 d-nb.info |
| Exons 2-11 | AP000859 | 10 | Mapped to 11q25 d-nb.info |
| Encoded protein | - | 415 aa | researchgate.netfrontiersin.org |
Genetic Variants within ACAD8 and Their Impact on Enzyme Function and Stability
Variants (mutations) within the ACAD8 gene are known to cause isobutyryl-CoA dehydrogenase deficiency (IBDD), a rare autosomal recessive disorder affecting valine catabolism. medlineplus.govresearchgate.netnih.govcnr.it These genetic changes can reduce or eliminate the activity of the IBD enzyme, impairing the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.govmedlineplus.gov
Numerous ACAD8 variants have been identified, with missense mutations being the most common type. frontiersin.org Studies have reported different mutation sites across various exons, including exons 4 and 9 as common locations for variants. frontiersin.org For instance, a homozygous single nucleotide change (905G>A) in the ACAD8 coding region, leading to an Arg302Gln substitution in the protein, was found in a patient with a specific deficit in valine oxidation. d-nb.inforesearchgate.net This mutant enzyme was found to be stable but inactive when expressed in E. coli and also stable and correctly targeted to mitochondria but inactive in mammalian cells. researchgate.net Other reported variants include c.512C>G (p.Ser171Cys) and c.822C>A (p.Asn274Lys), identified as compound heterozygous mutations in a patient with combined isobutyryl-CoA and multiple acyl-CoA dehydrogenase deficiency. cnr.it The variant c.289G>A (p.Gly97Arg) has also been identified in individuals with IBDD. nih.gov
Table 2: Examples of Reported ACAD8 Gene Variants and Their Effects
| Nucleotide Change | Amino Acid Change | Exon | Impact on Enzyme Function | Clinical Association | Source(s) |
| 905G>A | Arg302Gln | 8 | Stable but inactive | IBDD, impaired valine oxidation d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |
| c.512C>G | p.Ser171Cys | - | - | Combined IBDD and MADD cnr.it | cnr.it |
| c.822C>A | p.Asn274Lys | - | - | Combined IBDD and MADD cnr.it | cnr.it |
| c.289G>A | p.Gly97Arg | - | Reduced/eliminated activity | IBDD nih.gov | nih.gov |
| c.286G>A | - | 6 | Suspected pathogenic | IBDD researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| c.553C>T | - | 6 | Suspected pathogenic | IBDD researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| c.1000C>T | - | 9 | Suspected pathogenic | IBDD researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
Genes for Isobutyryl-CoA Mutase and Its Subunits
Isobutyryl-CoA mutase (ICM) is a coenzyme B12-dependent enzyme that catalyzes the reversible interconversion of isobutyryl-CoA and n-butyryl-CoA. nih.govasm.orgnih.gov In some bacteria, such as Streptomyces cinnamonensis, ICM exists as a heterotetramer composed of two large subunits (IcmA) and two small subunits (IcmB). nih.gov The genes encoding these subunits, icmA and icmB, can be located distantly from each other in the genome. nih.gov
Interestingly, studies have identified bacterial proteins that represent fusions between the subunits of ICM and a P-loop GTPase, designated as IcmF (isobutyryl-CoA mutase fused). nih.gov These fusion proteins are composed of three domains: an N-terminal region homologous to the small subunit (IcmB), a middle P-loop GTPase domain, and a C-terminal part homologous to the large subunit (IcmA). nih.gov IcmF has been shown to be an active ICM. nih.gov In Desulfococcus biacutus, genes encoding two mutase subunits (DebiaDRAFT_04573 and DebiaDRAFT_04574) were found to constitute a B12-dependent 2-hydroxyisobutyryl-CoA/3-hydroxy-butyryl-CoA mutase. d-nb.info
Table 3: Genes and Subunits of Isobutyryl-CoA Mutase
| Enzyme/Complex | Subunit Genes | Subunit Composition | Organism Example | Notes | Source(s) |
| Isobutyryl-CoA Mutase (ICM) | icmA, icmB | α₂β₂ heterotetramer | Streptomyces cinnamonensis | IcmA (large), IcmB (small) nih.gov | nih.gov |
| Fused ICM (IcmF) | - | Single polypeptide | Bacteria (e.g., Geobacillus kaustophilus) | Fusion of IcmB, P-loop GTPase, IcmA domains nih.gov | nih.gov |
| 2-hydroxyisobutyryl-CoA/3-hydroxy-butyryl-CoA mutase | DebiaDRAFT_04573, DebiaDRAFT_04574 | Two subunits | Desulfococcus biacutus | B12-dependent d-nb.info | d-nb.info |
Genes Encoding Enzymes for Coenzyme A Biosynthesis and Homeostasis (e.g., COASY)
Coenzyme A (CoA) is a fundamental cofactor essential for numerous metabolic pathways, including the metabolism of this compound. portlandpress.comnih.govresearchgate.net CoA is synthesized through a conserved five-step pathway starting from pantothenate (vitamin B5). portlandpress.comresearchgate.net Several enzymes are involved in this pathway, and the genes encoding them are critical for maintaining CoA homeostasis.
A key enzyme in CoA biosynthesis is CoA synthase (COASY), a bifunctional enzyme that catalyzes the final two steps of the pathway: the adenylylation of 4'-phosphopantetheine (B1211885) to form dephospho-CoA and the phosphorylation of dephospho-CoA to CoA. nih.govgenecards.org The COASY gene is located on chromosome 17q21.2 in humans and encodes a protein of 564 amino acids. nih.govresearchgate.net An alternative isoform, COASY β, generated by alternative splicing, has also been identified. nih.gov Mutations in the COASY gene have been linked to neurodegenerative disorders. portlandpress.comnih.govresearchgate.netfrontiersin.org
Other genes involved in CoA biosynthesis include those encoding pantothenate kinase (PANK), which catalyzes the initial step. portlandpress.comfrontiersin.org Maintaining proper CoA levels is crucial for the efficient functioning of enzymes like IBD that utilize CoA thioesters as substrates.
Table 4: Genes Involved in Coenzyme A Biosynthesis (Examples)
| Gene | Enzyme | Function in CoA Synthesis | Human Chromosomal Location | Source(s) |
| COASY | CoA synthase | Catalyzes the final two steps nih.govgenecards.org | 17q21.2 nih.govresearchgate.net | nih.govresearchgate.netgenecards.orgfrontiersin.org |
| PANK | Pantothenate kinase | Catalyzes the first step portlandpress.comfrontiersin.org | - | portlandpress.comfrontiersin.org |
Transcriptional and Translational Regulation of Isobutyryl-CoA Related Genes
The expression of genes involved in isobutyryl-CoA metabolism, such as ACAD8 and those encoding isobutyryl-CoA mutase subunits, is subject to transcriptional and translational regulation. While specific detailed mechanisms for ACAD8 regulation are not extensively detailed in the provided results, the broader context of acyl-CoA metabolizing enzymes offers insights.
Transcriptional regulators play a role in controlling pathways involving short-chain acyl-CoAs. For instance, in Pseudomonas species, the metabolism of isobutyryl-CoA involves genes (mmsA and mmsB) that are encoded within a single operon transcriptionally activated by MmsR, an AraC-type regulator. nih.gov A family of short-chain fatty acyl-CoA regulators (ScfRs) has been identified in microorganisms, modulating pathways for short-chain acyl-CoA assimilation, including those potentially related to isobutyryl-CoA. nih.govasm.org This suggests that the expression of genes involved in this compound metabolism can be controlled by specific transcriptional activators or repressors that respond to the cellular levels of this compound or related metabolites.
The availability of CoA, regulated by the biosynthesis pathway involving enzymes like COASY, can also indirectly influence the metabolic flux of this compound by affecting the pool of available cofactor. The biosynthesis and homeostasis of CoA are controlled at multiple levels, including transcription of biosynthetic genes and regulation of enzymatic activities. portlandpress.com
Phylogenetic Analysis of Isobutyryl-CoA Metabolizing Enzymes Across Biological Domains
Phylogenetic analysis of acyl-CoA dehydrogenases (ACADs), including isobutyryl-CoA dehydrogenase (IBD), reveals their widespread distribution across different biological domains (eukaryotes, bacteria, and archaea). oup.com The ACAD family is large and diverse, with at least 13 distinct subfamilies. oup.com While ACAD proteins are found in all three domains of life, animals, particularly humans, possess a larger number of distinct subfamilies. oup.com Human ACAD enzymes, localized in mitochondria, share considerable amino acid identity and catalyze the oxidation of various acyl-CoA compounds. oup.com
Phylogenetic trees constructed from predicted amino acid sequences of IBDH (isobutyryl-CoA dehydrogenase) and other ACADs involved in branched-chain amino acid metabolism (like IVDH, SBCADH, and SCADH) illustrate their evolutionary relationships. researchgate.netd-nb.info These analyses help in understanding the evolutionary history and conservation of these metabolic pathways across different species. The clustering of substrate-binding domains of acyl-CoA mutases in phylogenetic trees also indicates that these enzymes group based on their substrate specificity, highlighting the evolutionary divergence related to their metabolic roles. nih.gov The identification of fused isobutyryl-CoA mutase proteins (IcmF) in various bacteria suggests novel evolutionary adaptations for this compound metabolism in these organisms. nih.gov
Physiological and Biochemical Roles of Isobutyryl Coa in Diverse Biological Systems
Microbial Metabolism of Isobutyryl-CoA
In microorganisms, Isobutyryl-CoA is a versatile metabolite involved in both the synthesis of structural components like branched-chain fatty acids and the production of secondary metabolites with biological activities, such as antibiotics.
Role in Branched-Chain Fatty Acid and Alkene Biosynthesis in Bacteria (e.g., Micrococcus luteus)
Branched-chain fatty acids (BCFAs), including iso- and anteiso-fatty acids, are integral components of the cell membranes of many Gram-positive bacteria, such as Micrococcus luteus and Bacillus subtilis. frontiersin.orgresearchgate.net These BCFAs are crucial for maintaining membrane fluidity and are important for adaptation to environmental conditions like temperature and pH changes. researchgate.net
Isobutyryl-CoA serves as a primary precursor, specifically a starter unit, for the synthesis of iso-branched-chain fatty acids with an even number of carbon atoms in bacteria. researchgate.netnih.gov The biosynthesis of BCFAs is initiated by the condensation of a branched-chain acyl-CoA (like isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA) with malonyl-acyl carrier protein (malonyl-ACP). frontiersin.orgnih.gov This reaction is catalyzed by a β-ketoacyl-ACP synthase III (FabH). nih.govnih.gov While Escherichia coli FabH primarily uses acetyl-CoA or propionyl-CoA, leading to straight-chain fatty acids, FabH proteins from Gram-positive bacteria exhibit high selectivity for branched-chain acyl-CoAs. frontiersin.org
The branched-chain acyl-CoA precursors are typically derived from the oxidative decarboxylation of branched-chain 2-keto acids, which are themselves produced from the transamination of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine, or from de novo BCAA synthesis pathways. frontiersin.orgresearchgate.net The branched-chain α-ketoacid dehydrogenase complex (BCKAD) catalyzes the conversion of branched-chain 2-keto acids to their corresponding acyl-CoAs. frontiersin.orgresearchgate.netnih.gov
Studies in Staphylococcus aureus have shown that extracellular branched-chain amino acids are converted to branched-chain ketoacids by branched-chain amino acid transaminase (IlvE), and subsequently to branched-chain acyl-CoAs by the Bkd complex. nih.gov Isobutyryl-CoA is derived from valine catabolism. nih.gov While the Bkd complex is a major source, a short-chain acyl-CoA synthetase (MbcS) has also been identified in S. aureus that can convert extracellular isobutyric acid directly to isobutyryl-CoA, contributing to BCFA synthesis, particularly in Bkd-deficient strains. nih.gov
The elongation of the fatty acid chain then proceeds through a series of reactions involving enzymes of the bacterial fatty acid synthesis (FASII) pathway, using malonyl-CoA as the chain extender. researchgate.netwikipedia.org The specific branched-chain acyl-CoA starter unit determines the type of branched-chain fatty acid produced. Isobutyryl-CoA initiates the synthesis of iso-branched-chain fatty acids with an even number of carbons, such as iso-C14:0 and iso-C16:0. researchgate.net
While the role of Isobutyryl-CoA in bacterial alkene biosynthesis is less extensively documented than its role in BCFA synthesis, the close metabolic relationship between fatty acids and hydrocarbons suggests potential involvement, as fatty acid derivatives can serve as precursors for alkene production in some microorganisms.
Involvement in Polyketide Antibiotic Synthesis (e.g., Streptomyces cinnamonensis)
Isobutyryl-CoA is a critical starter unit for the biosynthesis of numerous polyketide antibiotics produced by bacteria, particularly species of Streptomyces. ebi.ac.ukcoenzalabs.commdpi.com Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units, similar to fatty acid synthesis. actascientific.compsu.edu
In many cases, the initial building block, or starter unit, for polyketide assembly is an acyl-CoA molecule. mdpi.comactascientific.com Isobutyryl-CoA, derived from the catabolism of valine, serves as the starter unit for the biosynthesis of several important polyketides, including monensin (B1676710) in Streptomyces cinnamonensis and virginiamycin M in Streptomyces virginiae. actascientific.compsu.edunih.gov
The incorporation of isobutyryl-CoA as a starter unit is facilitated by specific loading modules within the polyketide synthase machinery. google.com These loading modules recognize and utilize isobutyryl-CoA to initiate the assembly of the polyketide chain. google.com The subsequent elongation steps typically involve the condensation of malonyl-CoA or methylmalonyl-CoA extender units. actascientific.compsu.edu
Studies on Streptomyces cinnamonensis, a producer of the polyether antibiotic monensin, have demonstrated the importance of isobutyryl-CoA in its biosynthesis. psu.edursc.org The coenzyme B12-dependent isobutyryl-CoA mutase (ICM) in S. cinnamonensis catalyzes the reversible isomerization of isobutyryl-CoA to n-butyryl-CoA. nih.govnih.gov This interconversion can influence the pool of available starter units and extender units (via conversion of n-butyryl-CoA to ethylmalonyl-CoA), thereby affecting the production of different monensin analogs. psu.edunih.gov Insertional inactivation of the gene encoding the large subunit of ICM in S. cinnamonensis significantly impacted monensin production and the ability of the organism to grow on valine or isobutyrate as sole carbon sources, highlighting the crucial role of ICM and isobutyryl-CoA metabolism in the biosynthesis of this antibiotic. nih.govasm.org
Other examples of polyketides initiated by isobutyryl-CoA include myxalamid B produced by myxobacteria like Myxococcus xanthus and Stigmatella aurantiaca, and alpha-lipomycin. ebi.ac.ukcoenzalabs.comnite.go.jp The use of isobutyryl-CoA as a starter unit introduces a branched methyl group into the polyketide structure, contributing to the structural diversity and biological activity of these natural products.
Anaerobic Degradation Pathways Involving Isobutyryl-CoA in Specific Microorganisms
While the role of Isobutyryl-CoA is well-established in aerobic metabolism, it also participates in anaerobic degradation pathways in certain microorganisms. These pathways often involve the fermentation of branched-chain amino acids.
In some anaerobic bacteria, the degradation of valine proceeds through isobutyryl-CoA. This can involve a series of reactions that ultimately lead to the formation of simpler end products, such as isobutyrate and potentially other volatile fatty acids. The coenzyme B12-dependent isobutyryl-CoA mutase, which interconverts isobutyryl-CoA and n-butyryl-CoA, has been detected in various aerobic and anaerobic bacteria, suggesting its involvement in both catabolic and anabolic routes depending on the organism and environmental conditions. nih.gov
While detailed pathways for the complete anaerobic degradation of isobutyryl-CoA are specific to certain microbial species and metabolic contexts, its presence as an intermediate indicates its channeling into different anaerobic routes, which can include further enzymatic transformations or serving as a substrate for other metabolic processes like electron transfer reactions coupled to energy conservation. Research in this area often focuses on identifying the specific enzymes and cofactors involved in these anaerobic transformations of branched-chain acyl-CoA intermediates.
Plant Metabolism of Isobutyryl-CoA
In plants, Isobutyryl-CoA is primarily associated with the catabolism of branched-chain amino acids, particularly valine. These metabolic processes are compartmentalized within different organelles, including peroxisomes and mitochondria.
Peroxisomal Pathways for Branched-Chain Organic Acid Metabolism
Plant peroxisomes are versatile organelles involved in a wide range of metabolic functions, including the β-oxidation of fatty acids and the metabolism of certain amino acids and their derivatives. bioone.orgusp.brosti.govnih.gov Isobutyryl-CoA is an intermediate in the catabolism of valine, and studies have indicated the involvement of peroxisomal pathways in the metabolism of branched-chain organic acids derived from valine. nih.govresearchgate.netuni-duesseldorf.de
While the complete pathway for valine catabolism in plants involves enzymes localized in both mitochondria and peroxisomes, evidence suggests that peroxisomes play a role in the metabolism of isobutyryl-CoA and isobutyrate. nih.govresearchgate.netuni-duesseldorf.de Specifically, a modified β-oxidation pathway in peroxisomes has been proposed to handle branched-chain acyl-CoAs like isobutyryl-CoA and propionyl-CoA (derived from isoleucine and valine catabolism). nih.govresearchgate.net
Enzymes potentially involved in peroxisomal branched-chain organic acid metabolism include acyl-CoA oxidases, enoyl-CoA hydratases, and hydroxyacyl-CoA hydrolases. uni-duesseldorf.deresearchgate.net For example, a peroxisomal hydroxyacyl-CoA hydrolase (CHY1 in Arabidopsis thaliana) has been implicated in the metabolism of isobutyryl-CoA, as mutations in the corresponding gene lead to the accumulation of β-hydroxyisobutyrate (a downstream metabolite of isobutyryl-CoA) when plants are exposed to exogenous isobutyrate. bioone.orgnih.govresearchgate.net
However, the exact metabolic fate of isobutyryl-CoA within peroxisomes and the complete set of enzymes involved in its peroxisomal degradation pathway in plants are still areas of ongoing research. It is suggested that peroxisomal metabolism of branched-chain acyl-CoAs may lead to the production of shorter acyl-CoA esters that are then transported to mitochondria for complete oxidation. frontiersin.org
Compartmentalization of Valine Catabolism in Plant Cells
The catabolism of branched-chain amino acids, including valine, in plants is a complex process that is compartmentalized across different organelles, primarily mitochondria and peroxisomes. researchgate.netbioone.orgoup.comnih.gov This compartmentalization physically separates catabolic pathways from biosynthetic pathways, which primarily occur in chloroplasts. bioone.org
Valine catabolism is initiated by a transamination reaction, followed by oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDH), which is generally considered to be localized in mitochondria. oup.comnih.govwikipedia.org This step produces isobutyryl-CoA. researchgate.netwikipedia.org
Further metabolism of isobutyryl-CoA can occur in both mitochondria and peroxisomes. While some enzymes involved in the subsequent steps of valine degradation, such as isovaleryl-CoA dehydrogenase (which shows activity towards isobutyryl-CoA in plants but is primarily involved in leucine catabolism), are found in mitochondria, evidence also points to peroxisomal involvement. nih.govoup.comfrontiersin.orguni-duesseldorf.de
The precise roles and interactions between the mitochondrial and peroxisomal pathways for isobutyryl-CoA metabolism in plants are still being elucidated. It is hypothesized that intermediates may be shuttled between these organelles. For instance, isobutyryl-CoA or its downstream products generated in peroxisomes might be transported to mitochondria for complete oxidation via the tricarboxylic acid (TCA) cycle. frontiersin.orgoup.com Conversely, some initial steps might occur in mitochondria, with subsequent steps or the metabolism of specific intermediates taking place in peroxisomes. researchgate.netuni-duesseldorf.de
The compartmentalization of valine catabolism, and specifically the metabolism of isobutyryl-CoA, likely allows for fine-tuning of metabolic flux and regulation in response to the plant's developmental stage and environmental conditions. bioone.orgnih.gov For example, BCAA degradation can be important under stress conditions or during periods of limited carbohydrate availability, serving as an alternative energy source. uni-duesseldorf.debioone.orguni-duesseldorf.de
Isobutyryl-CoA in Non-Human Animal Models and In Vitro Systems
Investigations using non-human animal models and in vitro systems have provided valuable insights into the metabolic fate and functions of isobutyryl-CoA.
Metabolic Investigations in Model Organisms (e.g., C. elegans)
Model organisms like Caenorhabditis elegans have been utilized to study the metabolic pathways involving isobutyryl-CoA. In C. elegans, isobutyryl-CoA serves as a substrate for the synthesis of monomethyl branched-chain fatty acids (mmBCFAs). Using isobutyryl-CoA, the fatty acid synthase (FAS/FASN-1) generates C13:iso, which can be further converted to C15:iso or C17:iso through the actions of elongases (ELO-5 and/or ELO-6) and 3-ketoacyl-CoA reductase (LET-767) nih.gov. This highlights the role of isobutyryl-CoA in de novo synthesis of specific fatty acid species in this organism nih.gov.
Furthermore, studies in C. elegans have explored the interaction between host metabolism and pathogens concerning branched-chain amino acid catabolism, which involves isobutyryl-CoA. Pseudomonas aeruginosa, a bacterial pathogen, can utilize a branched-chain amino acid catabolic pathway involving the acyl-CoA dehydrogenase FadE2, which shows substrate specificity for isobutyryl-CoA and isovaleryl-CoA nih.gov. The activity of FadE2 during infection can limit the availability of these catabolites for the C. elegans host, impacting host energy pathways nih.gov.
Contributions to Specific Acyl-CoA Pools in Mammalian Cell Cultures and Tissues (excluding human clinical context)
In mammalian cell cultures and tissues, isobutyryl-CoA contributes to the cellular acyl-CoA pool, which is essential for various metabolic processes and post-translational modifications nih.govbabraham.ac.ukbiorxiv.org. Isobutyryl-CoA is generated from the catabolism of valine and potentially from branched-chain fatty acid oxidation oup.comnih.govresearchgate.netnih.gov.
Studies using mammalian cell lines, such as HEK 293T cells, have shown that treatment with isobutyrate or valine can increase the cellular levels of isobutyryl-CoA oup.comnih.govresearchgate.net. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) has been employed to measure the levels of isobutyryl-CoA in these cells researchgate.net.
While acetyl-CoA, succinyl-CoA, and CoASH are generally the most abundant short-chain acyl-CoA species in mammalian cells and tissues, isobutyryl-CoA is also present as a metabolite researchgate.netbiorxiv.org. The relative abundance of different acyl-CoA species can vary between cellular compartments, such as mitochondria and cytosol biorxiv.org.
In differentiated adipocytes, branched-chain amino acids, including valine, contribute to the mitochondrial acetyl-CoA pool tmc.edu. While isobutyryl-CoA derived from valine catabolism can be used by fatty acid synthase (FASN) to initiate the synthesis of long-chain fatty acids, the abundance of these monomethyl branched-chain fatty acids in tissues is generally low, making the ultimate physiological impact of this pathway less clear tmc.edu.
Studies in Chinese hamster ovary (CHO) cell cultures have identified isobutyric acid as a metabolic by-product likely produced from isobutyryl-CoA through the action of acyl-CoA thioesterases (ACOT) nih.gov. This indicates that isobutyryl-CoA is an intermediate in the metabolic processes occurring in these widely used industrial cell lines nih.gov.
Isobutyryl-CoA as a Substrate for Post-Translational Modification
Isobutyryl-CoA has been identified as a substrate for a specific type of protein post-translational modification (PTM) known as lysine (B10760008) isobutyrylation.
Identification and Characterization of Protein Lysine Isobutyrylation
Lysine acylation is a significant type of reversible PTM that regulates various cellular processes oup.comnih.govbiorxiv.orgresearchgate.net. While lysine butyrylation (specifically, n-butyrylation) was initially recognized, research has identified lysine isobutyrylation (Kibu) as a distinct structural isomer existing on proteins, particularly nuclear histones oup.comnih.govnih.govbiorxiv.org. Isobutyryl-CoA serves as the acyl group donor for this modification nih.govbiorxiv.org.
The identification and characterization of protein lysine isobutyrylation have been achieved through various biochemical and analytical techniques. Western blot analysis using antibodies that can recognize butyrylated lysine residues has been employed to detect changes in isobutyrylation levels in response to treatment with isobutyrate nih.govbiorxiv.orgresearchgate.net. Furthermore, HPLC-MS/MS analysis of protein extracts, such as histone extracts, has confirmed the presence of lysine isobutyrylation nih.govbiorxiv.org.
Several histone acetyltransferases (KATs) have been shown to possess lysine isobutyryltransferase activity in vitro, notably p300 and HAT1 oup.comnih.govnih.govbiorxiv.org. Structural studies, including the resolution of X-ray crystal structures of HAT1 in complex with isobutyryl-CoA, have provided atomic-level insights into how these enzymes can catalyze isobutyrylation nih.govnih.gov. While HAT1 showed in vitro activity, cellular studies in 293T cells indicated that p300 regulated histone isobutyrylation levels nih.govnih.govbiorxiv.org. The discrepancy between in vitro and cellular activity for HAT1 might be attributed to cellular context and protein complex formation nih.govbiorxiv.org.
Functional Implications of Protein Isobutyrylation in Cellular Processes
The discovery of protein lysine isobutyrylation suggests its involvement in regulating cellular processes, particularly through its presence on nuclear histones nih.govnih.govbiorxiv.org. Histone modifications play a crucial role in the epigenetic regulation of chromatin dynamics and transcriptional programming biorxiv.org.
RNA-Seq profiling has revealed that treatment with isobutyrate can significantly affect the expression of genes associated with many pivotal biological pathways nih.govnih.gov. This suggests that lysine isobutyrylation, influenced by isobutyryl-CoA availability, can impact gene transcription nih.govnih.govbiorxiv.org.
As a histone modification, lysine isobutyrylation may compete with other acylations, such as acetylation, on the same lysine residues, potentially leading to different biological outcomes biorxiv.org. The metabolic origin of isobutyryl-CoA from valine catabolism and branched-chain fatty acid oxidation links this post-translational modification directly to the metabolic state of the cell oup.comnih.govnih.gov. Understanding the interplay between isobutyryl-CoA levels and the dynamic regulation of protein function through isobutyrylation is an area of ongoing research with potential pathophysiological significance oup.combiorxiv.org.
The identification of lysine isobutyrylation as a novel modification mark on histones suggests its extensive role in regulating epigenetics and cellular physiology nih.govnih.gov. The precise functional implications of isobutyrylation on specific proteins and pathways are still being elucidated, but its connection to core metabolic pathways and epigenetic machinery highlights its potential importance in cellular regulation.
Advanced Methodologies for Research on Isobutyryl Coa
Spectrometric Techniques for Comprehensive Metabolite Profiling
Spectrometric methods, particularly mass spectrometry-based techniques, are fundamental for the comprehensive profiling of metabolites related to Isobutyryl-CoA. These techniques offer high sensitivity and specificity, allowing for the detection and quantification of low-abundance compounds in complex biological matrices.
Tandem Mass Spectrometry (MS/MS) for Quantification of Isobutyryl-Acylcarnitines and Other Acyl-CoA Derivatives
Tandem mass spectrometry (MS/MS) is a widely used technique for the quantitative analysis of acylcarnitines, including isobutyryl-acylcarnitine (C4-carnitine), and other acyl-CoA derivatives. nih.govresearchgate.netcreative-proteomics.comnih.govnih.gov Acylcarnitines are formed through the transfer of an acyl group from acyl-CoA to L-carnitine and serve as important biomarkers for inherited disorders of metabolism, such as organic acidemias and fatty acid oxidation disorders. nih.gov
MS/MS is particularly valuable in newborn screening programs for the detection of Isobutyryl-CoA dehydrogenase deficiency (IBDD), a disorder of valine metabolism characterized by the accumulation of isobutyryl-CoA and elevated levels of C4-carnitine. nih.govnih.govresearchgate.netmedlineplus.govfrontiersin.org While flow injection tandem mass spectrometry is commonly used for high-throughput acylcarnitine analysis, it may not differentiate between isomeric and isobaric compounds, such as butyrylcarnitine (B1668139) and isobutyrylcarnitine. nih.govresearchgate.net To overcome this limitation, methods employing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed to separate and quantify acylcarnitine isomers, improving the accuracy of diagnosis for disorders like IBDD and short-chain acyl-CoA dehydrogenase deficiency (SCADD). nih.govresearchgate.net
Acylcarnitine analysis is often regarded as a proxy for the corresponding acyl-CoAs due to the metabolic relationship between these compound classes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Isobutyryl Glycine (B1666218) and Related Organic Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of organic acids in biological fluids, primarily urine. nih.govjasem.com.trmayocliniclabs.commetbio.net This method is crucial for the diagnosis and monitoring of organic acidemias, including those related to branched-chain amino acid metabolism. nih.govjasem.com.trmayocliniclabs.commetbio.net Isobutyryl glycine is an acylglycine derivative formed by the conjugation of isobutyryl-CoA with glycine, and its elevated excretion in urine is a characteristic finding in Isobutyryl-CoA dehydrogenase deficiency. nih.govresearchgate.net
GC-MS analysis involves the extraction of organic acids from the sample, followed by derivatization to make them volatile for separation on a gas chromatography column. jasem.com.trmetbio.net The separated compounds are then detected and identified by mass spectrometry based on their unique fragmentation patterns and retention times. jasem.com.trmetbio.net This technique allows for the simultaneous analysis of a wide range of organic acids, providing a comprehensive metabolic profile. jasem.com.trmayocliniclabs.commetbio.net
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS) for Direct Measurement of Isobutyryl-CoA Levels
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the direct measurement of Isobutyryl-CoA levels in biological samples. researchgate.netpsu.eduoup.com Unlike acylcarnitines, which are derivatives, direct measurement of acyl-CoAs provides a more direct assessment of the intracellular metabolic state. psu.edu
HPLC-MS/MS methods involve the separation of acyl-CoA species by liquid chromatography before their detection and quantification by mass spectrometry. researchgate.netpsu.eduoup.com This approach allows for the differentiation of various acyl-CoA molecules, including isomers like n-butyryl-CoA and isobutyryl-CoA, although distinguishing isomers solely based on standard MS fragmentation patterns can be challenging and may require optimized chromatographic separation. researchgate.netnih.gov Studies have utilized HPLC-MS/MS to measure endogenous levels of isobutyryl-CoA in cells and investigate how these levels change in response to metabolic perturbations, such as treatment with isobutyrate or valine. researchgate.netoup.com
Isotope Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Flux Analysis
Isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, is a powerful approach for metabolic flux analysis (MFA). creative-proteomics.comnih.govfrontiersin.orgresearchgate.netisotope.com MFA quantifies the rates of metabolic reactions within a biological system, providing dynamic insights into how metabolic pathways are utilized. creative-proteomics.comresearchgate.net
In the context of Isobutyryl-CoA research, isotope labeling experiments involve introducing stable isotopes (e.g., 13C) into metabolic precursors like valine or isobutyrate. researchgate.netisotope.com By tracking the incorporation of these isotopes into downstream metabolites, including Isobutyryl-CoA and its products, researchers can deduce the activity of the valine catabolic pathway and related metabolic fluxes. researchgate.netcreative-proteomics.comnih.govfrontiersin.orgresearchgate.netisotope.com
NMR spectroscopy is particularly valuable in MFA as it can provide information on the positional distribution of isotopes within a molecule, offering detailed insights into specific pathway activities. creative-proteomics.comnih.gov While MS measures the mass enrichment of labeled metabolites, NMR can reveal which specific atoms within a molecule are labeled, helping to delineate complex metabolic routes. creative-proteomics.comnih.gov This allows researchers to understand how carbon from valine or isobutyrate is channeled through Isobutyryl-CoA and subsequent metabolic steps.
Molecular Biology and Biochemical Approaches for Gene Expression and Protein Characterization
Molecular biology and biochemical techniques are essential for investigating the genes and proteins involved in Isobutyryl-CoA metabolism, particularly the enzyme Isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene. researchgate.netmedlineplus.govfrontiersin.org
Gene Editing and Knockout/Knockdown Studies in Model Systems for Functional Elucidation
Gene editing techniques, such as CRISPR/Cas9, and traditional gene knockout or knockdown approaches are employed in model systems (e.g., cell lines, animal models) to study the functional role of genes involved in Isobutyryl-CoA metabolism. researchgate.netnih.govresearchgate.netnews-medical.net
Such functional studies in controlled model systems are critical for understanding the precise role of Isobutyryl-CoA and its metabolic enzymes in various biological processes and disease states.
Recombinant Enzyme Expression, Purification, and In Vitro Kinetic Analysis
Investigating enzymes that interact with Isobutyryl-CoA frequently involves their production as recombinant proteins, followed by purification and detailed kinetic characterization. Recombinant protein technology allows for the expression of target enzymes in host systems such as Escherichia coli, yeast, insect cells, or mammalian cells. E. coli is often favored for its rapid growth and high protein yield, although eukaryotic systems can provide necessary post-translational modifications (PTMs). nih.gov
The process typically begins with cloning the gene encoding the enzyme of interest into an expression vector. nih.gov This vector is then introduced into a suitable host organism. Induction of the culture triggers the expression of the recombinant enzyme. d-nb.info Following expression, the protein is isolated from the host cells. If the protein forms inclusion bodies (insoluble aggregates) in E. coli, solubilization and refolding steps are necessary to obtain active protein. frontiersin.org Various purification techniques are employed to isolate the target protein from other cellular components, including affinity chromatography, which often utilizes fusion tags engineered into the recombinant protein. nih.govthermofisher.com Other methods like ion-exchange chromatography and gel filtration can also be used. frontiersin.org The purity of the isolated enzyme is typically assessed using techniques such as SDS-PAGE. d-nb.infoasm.org
Once purified, the recombinant enzyme's activity and kinetic parameters are analyzed in vitro. This involves measuring the enzyme's reaction rate under controlled conditions with varying concentrations of Isobutyryl-CoA and other substrates or cofactors. nih.govasm.org Kinetic parameters such as the Michaelis constant (Km), catalytic efficiency (kcat), and catalytic efficiency (kcat/Km) are determined to understand the enzyme's substrate affinity and catalytic power. nih.govd-nb.infonih.gov For example, studies on isobutyryl-CoA dehydrogenase (ACAD8), an enzyme involved in valine metabolism, have utilized purified recombinant enzyme expressed in E. coli to determine its substrate specificity and kinetic properties with Isobutyryl-CoA and other acyl-CoA esters. d-nb.info Similarly, the kinetic parameters for Isobutyryl-CoA mutase (ICM), which interconverts isobutyryl-CoA and n-butyryl-CoA, have been characterized using purified recombinant enzyme. nih.gov
Enzyme assays can be performed using various methods, including coupled enzyme assays or direct quantification of substrate and product using techniques like GC/MS or HPLC. nih.govasm.org These analyses provide crucial insights into the enzyme's mechanism and its role in metabolic pathways involving Isobutyryl-CoA.
Table 1: Kinetic Parameters of Enzymes Utilizing Isobutyryl-CoA
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Assay Method | Citation |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | Human | Isobutyryl-CoA | Not specified | Not specified | 0.8 (µM⁻¹s⁻¹) | ETF fluorescence reduction | d-nb.info |
| Isobutyryl-CoA Mutase (IcmF) | G. kaustophilus | Isobutyryl-CoA | 20 ± 1 | 3.1 ± 0.1 | 0.155 (µM⁻¹s⁻¹) | Coupled enzyme assay | nih.gov |
| Isobutyryl-CoA Mutase (ICM) | S. cinnamonensis | Isobutyryl-CoA | 57 ± 13 | Not specified | 0.68 (µM⁻¹s⁻¹) | Not specified | nih.gov |
Note: kcat/Km for IcmF from G. kaustophilus was calculated from the provided Km and kcat values. The unit conversion for kcat/Km from M⁻¹s⁻¹ to µM⁻¹s⁻¹ is 10⁻⁶.
Proteomic Methods for Identifying Isobutyrylated Proteins
Isobutyrylation, the modification of lysine (B10760008) residues with an isobutyryl group derived from Isobutyryl-CoA, is a recently identified post-translational modification (PTM). biorxiv.orgnih.govoup.com Identifying proteins that undergo isobutyrylation is crucial for understanding the biological roles of this modification. Proteomic methods, particularly those based on mass spectrometry (MS), are powerful tools for this purpose. abcam.comthermofisher.comnih.gov
The general workflow for identifying isobutyrylated proteins involves several steps. First, proteins are extracted from cells or tissues. biorxiv.orgnih.govoup.comtmu.edu.cn These proteins are typically digested into peptides using enzymes like trypsin. abcam.com To specifically enrich for isobutyrylated peptides, affinity enrichment techniques are employed using antibodies that specifically recognize lysine isobutyrylation. biorxiv.orgnih.govoup.comtmu.edu.cnresearchgate.net The enriched peptides are then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). biorxiv.orgnih.govoup.comtmu.edu.cn
LC-MS/MS allows for the separation of peptides and the acquisition of their mass spectra. Tandem MS provides fragmentation patterns of the peptides, which can be used to determine their amino acid sequence and identify the location of modifications. abcam.comcreative-proteomics.com Bioinformatics software is then used to search these fragmentation patterns against protein databases to identify the modified proteins and the specific lysine residues that are isobutyrylated. biorxiv.orgnih.govoup.comtmu.edu.cn
Studies have successfully applied these proteomic approaches to identify isobutyrylated proteins in various organisms. For instance, a comprehensive analysis in Proteus mirabilis identified 4735 2-hydroxyisobutyrylation sites on 1051 proteins. tmu.edu.cn (Note: 2-hydroxyisobutyrylation is a related but distinct modification; however, the methodology for identification is similar to isobutyrylation). Another study identified lysine isobutyrylation as a new histone modification mark using proteomic analysis in human cells. biorxiv.orgnih.govoup.com These studies highlight the power of advanced proteomic techniques in uncovering novel PTMs like isobutyrylation and mapping them on a proteome-wide scale.
Western blot analysis using anti-isobutyryllysine antibodies can also be used to detect the presence of isobutyrylated proteins in a sample and to validate findings from MS-based approaches. biorxiv.orgnih.govoup.comnih.govtmu.edu.cn
Computational and Bioinformatics Approaches in Isobutyryl-CoA Research
Computational and bioinformatics methods play a significant role in complementing experimental research on Isobutyryl-CoA, providing insights into metabolic networks, enzyme function, and evolutionary relationships. nih.govacs.orgsavba.sk
Metabolic Modeling and Flux Balance Analysis
Metabolic modeling, particularly using Flux Balance Analysis (FBA), is a computational technique used to analyze the flow of metabolites through a metabolic network. oup.comgithub.ionih.govnih.govnih.govmountainscholar.orgasm.org Genome-scale metabolic models reconstruct the entire set of metabolic reactions occurring in an organism based on genomic and biochemical data. github.ionih.govmountainscholar.org These models represent metabolites as nodes and reactions as edges in a network.
FBA applies constraints based on reaction stoichiometry, reversibility, and measured uptake or secretion rates to define a feasible solution space for metabolic fluxes. github.ionih.govnih.govmountainscholar.org By optimizing an objective function, such as maximizing biomass production or the production of a specific metabolite, FBA predicts the distribution of fluxes through the network under specific conditions. github.ionih.govmountainscholar.org
In Silico Analysis of Enzyme Subfamilies and Evolutionary Relationships
In silico analysis, utilizing bioinformatics tools and databases, is essential for studying enzyme subfamilies and their evolutionary relationships, including those that interact with Isobutyryl-CoA. nih.govsavba.skmdpi.com Enzymes are often grouped into families and subfamilies based on sequence similarity, structural features, and catalytic activity. nih.govresearchgate.netnih.gov
Analyzing protein sequences allows for the identification of conserved domains, motifs, and residues that are important for enzyme function and substrate specificity. mdpi.comresearchgate.netresearchgate.net Phylogenetic analysis can reveal the evolutionary history of enzyme families and subfamilies, showing how they have diverged over time and across different organisms. nih.govsavba.skmdpi.com This can provide clues about the evolution of metabolic pathways and the potential functions of uncharacterized enzymes. nih.govresearchgate.net
For enzymes involved in Isobutyryl-CoA metabolism, such as acyl-CoA dehydrogenases (ACADs) or acyl-CoA transferases, in silico analysis can help classify new enzymes into existing subfamilies and predict their potential substrates based on homology to characterized enzymes. nih.govresearchgate.netnih.gov Databases containing enzyme information, including sequence, structure, and functional data, are crucial resources for these analyses. acs.orgnih.gov
By examining the evolutionary relationships within enzyme subfamilies, researchers can gain insights into how substrate specificity, including for Isobutyryl-CoA, may have evolved. nih.govnih.govresearchgate.net Computational tools can also be used to predict the impact of mutations on enzyme activity and stability, which can guide protein engineering efforts. acs.orgresearchgate.net
Q & A
How should I formulate a research question investigating IB-CoA’s role in acyltransferase substrate specificity?
- Methodological Guidance : Begin by identifying gaps in existing literature, such as unresolved debates about this compound’s binding affinity compared to analogs like MB-CoA . Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. For example:
"How do mutations in the acyltransferase (AT0) active site alter this compound binding kinetics compared to MB-CoA?"
Ensure the question aligns with polyketide synthase (PKS) mechanistic studies and is testable within resource constraints. Pilot experiments using SNAC substrate analogs (e.g., IB-SNAC) can validate feasibility before scaling to this compound . Reference systematic reviews to contextualize your hypothesis .
Q. What strategies ensure a rigorous literature review for this compound-related studies?
- Methodological Guidance : Conduct searches across at least two databases (e.g., PubMed, Web of Science) using Boolean terms like "this compound AND acyltransferase" or "polyketide synthase substrate specificity". Exclude non-peer-reviewed sources (e.g., dissertations, conference abstracts) . Use the COSMIN framework to evaluate study quality, focusing on kinetic parameters (e.g., kcat, Km) and structural data . Organize findings into a comparative table:
| Study | Enzyme System | Substrate (this compound vs. MB-CoA) | Km (μM) | kcat (s<sup>−1</sup>) | Key Mutations |
|---|---|---|---|---|---|
| [19] | AveAT0 | This compound | 15.2 | 0.45 | V224M/Q149L |
This highlights trends, such as how mutations at residues 224/149 impact this compound recognition .
Q. How can I design controlled experiments to study this compound’s enzymatic activity?
- Methodological Guidance : Use a comparative approach with this compound and structurally related analogs (e.g., MB-CoA) to isolate specificity drivers. Include triplicate measurements to assess reproducibility . For kinetic assays:
- Positive Control : Wild-type enzyme with MB-CoA (known substrate).
- Negative Control : Heat-inactivated enzyme.
- Experimental Group : Mutant AT0 variants (e.g., V224M) with this compound.
Quantify activity via HPLC or spectrophotometry, and calculate Km/kcat using Michaelis-Menten models . Document protocols in line with Beilstein Journal guidelines (e.g., detailed synthesis steps, purity data) .
Advanced Research Questions
Q. How should I address contradictory data in this compound substrate specificity studies?
- Methodological Guidance : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or enzyme isoforms. Perform a sensitivity analysis:
- Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4).
- Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets .
- Cross-validate findings with structural data (e.g., X-ray crystallography of this compound-bound mutants) .
Example: If one study reports higher this compound affinity for mutant V224M, but another does not, assess whether divergent buffer ionic strengths altered binding kinetics.
Q. What methodologies are effective for engineering acyltransferases to enhance this compound specificity?
- Methodological Guidance : Combine homology modeling and site-directed mutagenesis:
Sequence Alignment : Identify conserved residues in this compound-binding pockets (e.g., Val224, Gln149 in AveAT0) via ClustalX .
Computational Docking : Predict how substitutions (e.g., V224M) affect this compound orientation using tools like AutoDock.
Functional Validation : Test mutants for activity shifts via kinetic assays (see Table in FAQ 2).
Note: Triple mutants (e.g., V224M/Q149L/L121M) may show enhanced specificity but require stability checks .
Q. How can I integrate computational models with experimental this compound data?
- Methodological Guidance : Develop a hybrid workflow:
- Step 1 : Generate enzyme-IB-CoA structural models using MD simulations (e.g., GROMACS).
- Step 2 : Correlate computational binding energies (ΔGbind) with experimental Km values.
- Step 3 : Use machine learning (e.g., random forests) to predict mutational impacts on this compound affinity .
Ensure transparency by sharing code/scripts in supplementary materials . Critically evaluate model limitations, such as force field inaccuracies, in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
